molecular formula C20H23ClN6O2 B2716451 (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 946380-97-8

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2716451
CAS No.: 946380-97-8
M. Wt: 414.89
InChI Key: ILAWOOMWKLLGBW-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study focused on the design of new 8-aminoalkyl derivatives of purine-2,6-dione, including the compound of interest, as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds showed potential psychotropic activity, with selected derivatives producing antidepressant-like effects and exerting anxiolytic-like activity in animal models. The research indicates the importance of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands in displaying antidepressant and anxiolytic-like activities, highlighting the compound's role in the development of new psychotropic drugs (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Further investigation into purine-2,6-dione derivatives revealed significant analgesic and anti-inflammatory effects. Specifically, benzylamide and 4-phenylpiperazinamide derivatives demonstrated activities surpassing that of acetylic acid, used as a reference drug. These findings suggest the compound's potential as a new class of analgesic and anti-inflammatory agents, warranting further pharmacological evaluations (Zygmunt et al., 2015).

Properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-14(21)8-9-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-12-10-25(11-13-26)15-6-4-3-5-7-15/h3-8H,9-13H2,1-2H3,(H,23,28,29)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAWOOMWKLLGBW-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.